4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,5-dimethoxyphenyl)butanamide
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Description
4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,5-dimethoxyphenyl)butanamide, also known as J147, is a synthetic compound that has been shown to have potential as a treatment for various age-related diseases, including Alzheimer's disease.
Scientific Research Applications
Heterocyclic Compound Synthesis
A study detailed the synthesis of heterocyclic compounds through reactions involving 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with various agents, leading to pyridazinone derivatives exhibiting antimicrobial and antifungal activities. This research highlights the compound's potential in developing new antimicrobial agents (Sayed, Hamed, Meligi, Boraie, & Shafik, 2003).
Molecular Structure Studies
Another study focused on the molecular structure of a mononuclear Re(I) complex derived from pyrroline-pyrazolyl-pyridazine, showcasing the compound's use in understanding molecular interactions and designing new molecules with potential applications in various fields of chemistry and pharmacology (Saldías, Palominos, Pizarro, & Vega, 2020).
Ring Cleavage Reactions
The compound's role in ring cleavage reactions of 1, 3-oxazine-2, 4(3H)-dione derivatives was investigated, revealing its versatility in chemical synthesis and potential for creating a variety of chemical structures with diverse biological activities (Kinoshita, Takeuchi, Kondoh, & Furukawa, 1989).
Anticonvulsant and Muscle Relaxant Activities
Research on the synthesis and evaluation of new derivatives demonstrated promising anticonvulsant and muscle relaxant activities, suggesting potential therapeutic applications for neurological disorders (Sharma, Verma, Sharma, & Prajapati, 2013).
properties
IUPAC Name |
4-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(3,5-dimethoxyphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O4/c1-29-18-12-17(13-19(14-18)30-2)24-21(27)4-3-11-26-22(28)10-9-20(25-26)15-5-7-16(23)8-6-15/h5-10,12-14H,3-4,11H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGBNASWUJUWOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,5-dimethoxyphenyl)butanamide |
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